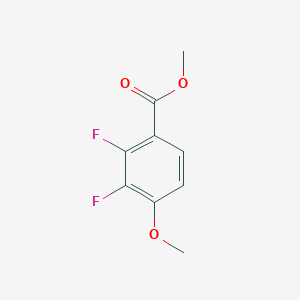

Methyl 2,3-difluoro-4-methoxybenzoate

Descripción

Propiedades

IUPAC Name |

methyl 2,3-difluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVVAHZRHQXXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,3 Difluoro 4 Methoxybenzoate

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of Methyl 2,3-difluoro-4-methoxybenzoate suggests a few primary disconnection points. The most straightforward approach involves disconnecting the ester group, leading to the key precursor 2,3-difluoro-4-methoxybenzoic acid . This carboxylic acid can then be subjected to esterification with methanol (B129727) to yield the target molecule.

Further disconnection of the methoxy (B1213986) group from 2,3-difluoro-4-methoxybenzoic acid would point towards a difluorinated phenolic precursor, such as 2,3-difluoro-4-hydroxybenzoic acid . The synthesis would then involve a methylation step. Alternatively, a more fundamental retrosynthetic approach would start from a simpler, commercially available benzene (B151609) derivative, which would then undergo sequential fluorination, methoxylation, and carboxylation/esterification reactions.

Based on this analysis, the key precursors for the synthesis of this compound are:

2,3-difluoro-4-methoxybenzoic acid

2,3-difluoro-4-hydroxybenzoic acid

Substituted benzene derivatives amenable to fluorination and methoxylation.

Direct Synthesis Routes

Several direct synthetic routes can be employed to prepare this compound, each with its own advantages and challenges.

Esterification Reactions of Difluoromethoxybenzoic Acids

The most direct and common method for the synthesis of this compound is the esterification of 2,3-difluoro-4-methoxybenzoic acid with methanol. This reaction is typically acid-catalyzed, using strong acids such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH). The reaction equilibrium can be shifted towards the product by using an excess of methanol or by removing the water formed during the reaction.

| Catalyst | Reaction Conditions | Typical Yield |

| Sulfuric Acid (H₂SO₄) | Reflux in Methanol | High |

| p-Toluenesulfonic acid (p-TsOH) | Reflux in Methanol | Good to High |

| Thionyl Chloride (SOCl₂) | Methanol, often at room temperature | Very High |

This table presents common catalysts and conditions for the esterification of benzoic acids.

Aromatic Fluorination Strategies on Methoxybenzoate Scaffolds

Another synthetic strategy involves the direct fluorination of a methoxybenzoate scaffold, such as methyl 4-methoxybenzoate . However, achieving regioselective fluorination at the 2 and 3 positions presents a significant challenge. The methoxy group is an ortho-, para-directing group for electrophilic aromatic substitution, making the introduction of fluorine at the desired positions difficult. Advanced fluorinating agents and catalytic systems would be required to control the regioselectivity of this transformation. Electrophilic fluorinating reagents like Selectfluor™ could potentially be employed, although controlling the substitution pattern on an activated ring system would be complex.

Methoxy Group Introduction Approaches on Fluorinated Benzoate (B1203000) Esters

An alternative approach is the introduction of a methoxy group onto a pre-existing difluorinated benzoate ester. This would typically involve a nucleophilic aromatic substitution (SNAr) reaction on a substrate like methyl 2,3-difluoro-4-halobenzoate (where halo = F, Cl, Br). The electron-withdrawing nature of the fluorine atoms and the ester group activates the aromatic ring towards nucleophilic attack by a methoxide (B1231860) source, such as sodium methoxide (NaOMe). The success of this approach is highly dependent on the nature of the leaving group at the 4-position and the reaction conditions.

Multi-step Synthetic Sequences for Complex Derivative Formation

This compound can serve as a valuable starting material for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. For instance, the synthesis of the anticancer drug Gefitinib starts from a substituted methyl benzoate derivative and involves a multi-step sequence including nitration, reduction, cyclization, and chlorination. mdpi.comnih.gov While not directly starting from the title compound, this illustrates how a functionalized benzoate ester can be a key building block in the synthesis of complex heterocyclic structures. The ester group of this compound can be hydrolyzed back to the carboxylic acid, which can then be converted to an acid chloride or amide, opening up a wide range of possible transformations for the synthesis of diverse derivatives.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. For the synthesis of this compound and related compounds, several green approaches can be considered.

One promising area is the use of mechanochemistry . nih.govacs.orgrsc.orgrsc.org Mechanochemical synthesis, which involves reactions conducted by grinding or milling solids together, often eliminates the need for bulk solvents, thereby reducing waste. The esterification step or other transformations in the synthesis could potentially be adapted to mechanochemical conditions. For example, ball milling has been successfully used for the synthesis of primary amides from esters. nih.govacs.org

Spectroscopic and Structural Elucidation of Methyl 2,3 Difluoro 4 Methoxybenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules. For Methyl 2,3-difluoro-4-methoxybenzoate, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR techniques provides invaluable insights into its precise atomic arrangement and electronic properties.

¹H NMR Analysis and Proton Environments

Detailed analysis of the ¹H NMR data, including chemical shifts (δ) and coupling constants (J), allows for the precise assignment of each proton. The integration of the signals confirms the number of protons in each environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| OCH₃ (ester) | Data not available | s | - | 3H |

| OCH₃ (ether) | Data not available | s | - | 3H |

s = singlet, m = multiplet Note: Specific experimental data for chemical shifts and coupling constants are not publicly available in the searched literature.

¹³C NMR Analysis and Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are highly sensitive to the local electronic environment, including the effects of the electronegative fluorine and oxygen atoms. The spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts and multiplicities affected by C-F coupling), and the carbons of the methoxy (B1213986) and methyl ester groups.

The application of DEPT (Distortionless Enhancement by Polarization Transfer) sequences can further aid in distinguishing between CH, CH₂, and CH₃ groups, although for this specific molecule, only CH₃ and quaternary carbons (and one CH) are present.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (ester) | Data not available |

| C-F (aromatic) | Data not available |

| C-F (aromatic) | Data not available |

| C-OCH₃ (aromatic) | Data not available |

| C-COOCH₃ (aromatic) | Data not available |

| CH (aromatic) | Data not available |

| OCH₃ (ester) | Data not available |

Note: Specific experimental data for chemical shifts are not publicly available in the searched literature.

¹⁹F NMR Analysis and Fluorine Environments

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. colorado.edualfa-chemistry.com In this compound, the two fluorine atoms are in different chemical environments, and thus they are expected to show distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring and the nature of the adjacent substituents.

Furthermore, fluorine-fluorine and fluorine-proton couplings can provide valuable structural information. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Chemical Shift (ppm) |

|---|---|

| F-2 | Data not available |

Note: Specific experimental data for chemical shifts are not publicly available in the searched literature. Chemical shifts are typically referenced to a standard like CFCl₃. colorado.edu

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "fingerprint" of the molecule.

Characteristic Vibrational Modes and Functional Group Assignments

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups. These include the C=O stretching of the ester group, C-O stretching vibrations of the ester and ether linkages, C-H stretching of the methyl and aromatic groups, and C-F stretching vibrations. The aromatic ring itself will give rise to a series of characteristic bands. researchgate.netnih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretching (aromatic) | ~3100-3000 | Aromatic C-H |

| C-H stretching (aliphatic) | ~2950-2850 | -OCH₃, -COOCH₃ |

| C=O stretching | ~1730-1715 | Ester |

| C=C stretching (aromatic) | ~1600-1450 | Aromatic Ring |

| C-F stretching | ~1300-1100 | Aryl-F |

| C-O stretching (ester) | ~1250-1100 | Ester |

Note: The values are approximate and based on typical ranges for these functional groups. Specific experimental data for this compound is not available in the searched literature.

Correlation with Theoretical Vibrational Frequencies

In the absence of experimental FT-IR and FT-Raman spectra, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies of this compound. nih.govnih.gov These computational methods model the molecule's electronic structure and can calculate its harmonic vibrational frequencies.

The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. Comparing theoretical and experimental spectra, when available, allows for a more confident assignment of the observed vibrational bands. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic structure of molecules by measuring the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uklibretexts.org

The absorption of UV radiation in organic molecules like this compound is primarily associated with functional groups containing valence electrons with low excitation energies, known as chromophores. shu.ac.uk The benzene (B151609) ring, carbonyl group (C=O), and methoxy group (-OCH3) in the molecule are the principal chromophores. The electronic transitions responsible for UV absorption in this compound are typically π → π* and n → π* transitions. shu.ac.uklibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic ring and the carbonyl group in the ester function. These transitions are generally high in intensity. shu.ac.uk

n → π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carbonyl and methoxy groups, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions. shu.ac.uk

The UV spectrum of a substituted benzoate (B1203000) is characterized by absorption bands corresponding to these transitions. The presence of substituents on the benzene ring—two fluorine atoms and a methoxy group—influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). While specific experimental λmax values for this compound are not detailed in the reviewed literature, related aromatic esters exhibit characteristic absorption patterns in the UV region.

Table 1: General Characteristics of Electronic Transitions in Aromatic Esters

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Ring, Carbonyl Group | 200 - 300 | High |

| n → π | Carbonyl Oxygen, Methoxy Oxygen | > 280 | Low |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which serve as definitive proof of a molecule's chemical formula.

HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy. This precision allows for the determination of the elemental formula of the parent ion and its fragments. The molecular formula for this compound is C₉H₈F₂O₃. The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements.

The expected molecular ion peak [M]⁺ in the mass spectrum would correspond to the molecule having lost one electron. HRMS can distinguish this ion from others with the same nominal mass but different elemental compositions, thereby confirming the identity of the compound. Fragmentation patterns, which involve the cleavage of the molecular ion into smaller charged fragments, can also be analyzed to further elucidate the structure. Common fragmentation for esters includes the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.orgdocbrown.info

Table 2: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈F₂O₃ |

| Calculated Monoisotopic Mass | 202.04415 Da |

| Associated Ion | [C₉H₈F₂O₃]⁺ |

X-ray Crystallography for Solid-State Structure

Should a single crystal of this compound be analyzed, the resulting data would reveal its crystal packing—the manner in which molecules orient themselves to form a stable, repeating three-dimensional network. This packing is governed by various intermolecular interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govstrath.ac.ukresearchgate.net The surface is mapped with properties like d_norm, which highlights regions of close contact. For a molecule like this compound, several types of interactions would be anticipated:

C—H···O Hydrogen Bonds: Interactions between hydrogen atoms on the methyl group or aromatic ring and the oxygen atoms of the carbonyl or methoxy groups of neighboring molecules.

C—H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors.

π···π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Halogen···Halogen or Halogen···O/C Contacts: Interactions involving the fluorine atoms.

Computational and Theoretical Studies on Methyl 2,3 Difluoro 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for modern computational chemistry, enabling the detailed study of molecular systems. dergipark.org.tr These methods are broadly categorized into ab initio and Density Functional Theory (DFT) approaches, which are instrumental in exploring the structural and electronic properties of chemical compounds. nih.gov

Density Functional Theory (DFT) has become a preferred method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. researchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed to predict molecular geometries and vibrational frequencies for medium-sized organic molecules. researchgate.netepstem.net DFT calculations are valuable for analyzing the relationship between the geometry and electronic properties of a compound. nih.gov

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. nih.govresearchgate.net These methods, often used in conjunction with DFT, provide a comprehensive theoretical framework for investigating molecular structures, thermodynamic properties, and vibrational characteristics. researchgate.netnih.gov For fluorinated aromatic compounds, ab initio and DFT calculations can quantify the effects of fluorine substitution on molecular properties. nih.gov

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which mathematically describes the orbitals within a molecule. The 6-311++G(d,p) basis set is a popular choice, representing a split-valence, triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and weak interactions, as well as polarization functions (d,p) for describing the non-uniform shape of electron clouds in bonded atoms. dergipark.org.trresearchgate.netresearchgate.net

DFT methods using the B3LYP functional with the 6-311++G(d,p) basis set have been shown to yield reliable results for the geometry and vibrational frequencies of similar benzoic acid derivatives. researchgate.net Other commonly used basis sets include Pople-style sets like 6-31G(d) and correlation-consistent sets like cc-pVTZ, allowing researchers to balance computational cost with the desired level of accuracy. nih.govresearchgate.net

Molecular Geometry Optimization and Conformation Analysis

A critical step in computational analysis is geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy, and therefore most stable, conformation. researchgate.netresearchgate.net This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For Methyl 2,3-difluoro-4-methoxybenzoate, this involves determining the orientation of the ester and methoxy (B1213986) functional groups relative to the fluorinated benzene (B151609) ring. The benzene ring itself is expected to be largely planar, with minor distortions caused by the substituents. researchgate.net

The table below presents illustrative optimized geometrical parameters for this compound, based on typical values from DFT calculations of structurally related molecules. researchgate.netresearchgate.netresearchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Predicted Value | Parameter | Predicted Value |

| C-C (aromatic) | ~1.39 | C-C-C (ring) | ~120 |

| C-F | ~1.35 | C-C-F | ~119 |

| C-O (ester) | ~1.34 | C-O-C (ester) | ~116 |

| C=O (ester) | ~1.21 | O=C-O (ester) | ~124 |

| C-O (methoxy) | ~1.36 | C-C-O (methoxy) | ~118 |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals and the molecular electrostatic potential provides a detailed picture of its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap implies a higher tendency for the molecule to undergo chemical reactions. nih.gov

For this compound, the electron-withdrawing fluorine atoms and the electron-donating methoxy group influence the energies of these orbitals. The HOMO is likely localized on the electron-rich methoxy group and the benzene ring, while the LUMO may be centered on the electron-deficient ester group and the fluorinated part of the ring.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 5.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electronic density around a molecule and predicting its reactive sites. dergipark.org.tr It illustrates the regions of a molecule that are electron-rich or electron-poor, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net

The MEP map uses a color scale to denote electrostatic potential.

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are favorable sites for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. researchgate.net

Green: Represents regions of neutral potential. researchgate.net

In this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carbonyl group in the ester and the methoxy group, due to their high electronegativity. nih.gov Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl groups. The fluorine atoms, despite their high electronegativity, contribute to creating an electron-deficient character on the adjacent carbon atoms of the benzene ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. taylorandfrancis.com It provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures, including lone pairs and bond orbitals. taylorandfrancis.com For this compound, an NBO analysis would offer insights into:

Hybridization and Bonding: It would detail the hybridization of each atom and the composition of the chemical bonds, including the C-F, C-O, and C=O bonds. This allows for a quantitative description of the bonding picture. youtube.comusc.edu

Charge Distribution: The analysis calculates natural atomic charges, which can differ significantly from other methods like Mulliken population analysis and are generally considered more robust. usc.edu This information is crucial for understanding the electrostatic potential of the molecule.

While the NBO 7.0 program manual provides the framework for such an analysis, specific results for this compound are not available. mdpi.com

Spectroscopic Property Predictions from Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data.

Predicted NMR Chemical Shifts

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule with reasonable accuracy. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for this purpose. nih.gov

For this compound, predicted NMR spectra would help in:

Structural Confirmation: Comparing the predicted chemical shifts with experimental data would serve as a powerful tool for confirming the molecular structure.

Signal Assignment: In complex spectra, theoretical predictions can be indispensable for assigning specific resonances to the correct nuclei within the molecule.

The accuracy of these predictions can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). nih.gov Although general methods for NMR prediction are well-documented, specific predicted shifts for the title compound are not found in the search results. researchgate.netresearchgate.net

Theoretical Vibrational Frequencies and Intensities

Computational chemistry allows for the calculation of the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled to improve agreement with experimental data. nih.gov

A theoretical vibrational analysis of this compound would yield:

Vibrational Mode Assignment: Each calculated frequency is associated with a specific atomic motion (e.g., C-F stretch, C=O stretch, ring breathing mode). This allows for a detailed interpretation of the experimental IR and Raman spectra.

Thermodynamic Properties: From the vibrational frequencies, it is possible to calculate various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, as a function of temperature. nih.gov

Studies on similar molecules often show a good correlation between calculated and experimental vibrational spectra after applying appropriate scaling factors. nih.gov

UV-Vis Absorption Predictions and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions.

For this compound, a TD-DFT study would identify:

Absorption Bands: The predicted spectrum would show the positions of the principal absorption bands in the UV-visible region.

Nature of Transitions: The analysis would characterize the electronic transitions, for example, as π → π* or n → π* transitions, and identify the molecular orbitals involved (e.g., HOMO to LUMO transitions). sapub.org This provides fundamental insight into how the molecule interacts with light. researchgate.net

Reactivity and Stability Prediction from Computational Data

Computational data can be used to predict the chemical reactivity and stability of a molecule.

Global Reactivity Descriptors

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. researchgate.net

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

The calculation of these descriptors for this compound would allow for a comparison of its reactivity with other related compounds. researchgate.net

Charge Transfer Analysis within the Molecule

While direct research on this compound is lacking, studies on structurally related substituted benzoate (B1203000) derivatives offer insights into the expected electronic behavior. Computational analyses on various substituted methyl benzoates and other aromatic compounds consistently utilize methods like Density Functional Theory (DFT) to investigate their electronic structures.

Mulliken Population Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule, providing a picture of electron distribution. For example, in studies of other substituted phenols and benzoates, Mulliken charge calculations have been used to identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). niscpr.res.inirjweb.comnih.gov This information helps in understanding the reactive sites of a molecule. For instance, atoms with a high negative charge are often susceptible to electrophilic attack, while those with a positive charge are prone to nucleophilic attack. The analysis of various aromatic compounds demonstrates that the presence and nature of substituents significantly alter the charge distribution across the entire molecule. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Although specific data tables for this compound cannot be generated due to the absence of dedicated research, the established principles from studies on analogous compounds allow for a qualitative prediction. The two fluorine atoms, being highly electronegative, are expected to act as strong electron-withdrawing groups, significantly polarizing the benzene ring and affecting the charge distribution. The methoxy group, conversely, can act as an electron-donating group through resonance. The interplay of these substituents would create a complex pattern of charge distribution, influencing the molecule's chemical behavior.

To provide a comprehensive and accurate charge transfer analysis for this compound, dedicated computational studies employing methods such as DFT with Mulliken and NBO analyses would be required.

Chemical Reactivity and Transformation Pathways of Methyl 2,3 Difluoro 4 Methoxybenzoate

Ester Hydrolysis Mechanisms and Kinetics

The ester functional group in methyl 2,3-difluoro-4-methoxybenzoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base, to yield 2,3-difluoro-4-methoxybenzoic acid and methanol (B129727).

Under basic conditions, the hydrolysis typically proceeds through a saponification mechanism, which is a second-order reaction. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is generally the rate-determining step, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid.

Acid-catalyzed hydrolysis, conversely, involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst.

The kinetics of hydrolysis are significantly influenced by the substituents on the aromatic ring. The two fluorine atoms, being strongly electron-withdrawing, increase the electrophilicity of the carbonyl carbon, which is expected to accelerate the rate of nucleophilic attack by hydroxide ions in basic hydrolysis. However, their position ortho to the ester group might introduce steric hindrance. The methoxy (B1213986) group at the para-position is electron-donating through resonance, which could slightly decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon.

Table 1: Representative Rate Constants for the Alkaline Hydrolysis of Substituted Methyl Benzoates

| Substituent | Relative Rate Constant (krel) |

| H | 1.0 |

| 4-Methoxy | 0.24 |

| 4-Nitro | 370 |

| 2-Fluoro | ~10 |

| 2,3-Difluoro | >10 (estimated) |

Nucleophilic Aromatic Substitution Reactions on the Aromatic Ring (Fluorine displacement)

The fluorine atoms on the aromatic ring of this compound are activated towards nucleophilic aromatic substitution (SNAr). This is because fluorine is a good leaving group in this context, and the electron-withdrawing nature of the ester group and the other fluorine atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The position of the fluorine atoms relative to the activating ester group influences their reactivity. The fluorine at the C-3 position is para to the ester group, while the fluorine at the C-2 position is meta. Generally, nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups. Therefore, the fluorine at C-3 is expected to be more susceptible to displacement by nucleophiles.

Common nucleophiles used in such reactions include alkoxides, amines, and thiols. The reaction conditions typically involve a polar aprotic solvent and may require heat.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Expected Major Product |

| Sodium methoxide (NaOMe) | Methyl 2-fluoro-3,4-dimethoxybenzoate |

| Ammonia (NH3) | Methyl 3-amino-2-fluoro-4-methoxybenzoate |

| Sodium thiophenoxide (NaSPh) | Methyl 2-fluoro-4-methoxy-3-(phenylthio)benzoate |

Note: This table presents hypothetical products based on the principles of nucleophilic aromatic substitution. Actual product distribution may vary based on reaction conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is a more complex transformation. The aromatic ring is generally deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups (two fluorines and the ester). However, the methoxy group at the C-4 position is a strong activating group and an ortho-, para-director.

The directing effects of the substituents are crucial in determining the position of substitution. The methoxy group directs incoming electrophiles to the C-5 position (ortho to the methoxy and meta to the ester). The fluorine atoms and the ester group are deactivating and meta-directing. The position C-5 is meta to the C-2 fluorine and the ester group, and ortho to the C-4 methoxy group. Therefore, electrophilic substitution is most likely to occur at the C-5 position, driven by the powerful activating effect of the methoxy group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO3, H2SO4 | Methyl 2,3-difluoro-4-methoxy-5-nitrobenzoate |

| Bromination | Br2, FeBr3 | Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate |

| Sulfonation | Fuming H2SO4 | 5-(Methoxycarbonyl)-2,3-difluoro-6-methoxybenzenesulfonic acid |

Note: This table illustrates the predicted major products based on the directing effects of the substituents. The feasibility and yields of these reactions would depend on the specific reaction conditions.

Reactions Involving the Methoxy Group

The methoxy group in this compound can undergo specific reactions, most notably ether cleavage. This reaction is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group, leading to the formation of a phenol (B47542) and a methyl halide. This transformation provides a route to 2,3-difluoro-4-hydroxybenzoic acid derivatives.

Derivatization Strategies via Functional Group Interconversions

The functional groups present in this compound offer several handles for derivatization.

Ester to Amide Conversion: The methyl ester can be converted to a variety of amides by reaction with primary or secondary amines. This reaction, known as aminolysis, can be performed by heating the ester with the desired amine.

Ester Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This would yield (2,3-difluoro-4-methoxyphenyl)methanol.

Carboxylic Acid Formation and Subsequent Reactions: As mentioned in the hydrolysis section, the ester can be converted to the corresponding carboxylic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as conversion to an acid chloride, which is a more reactive precursor for the formation of amides and other esters.

Table 4: Summary of Potential Derivatization Reactions

| Starting Functional Group | Reagents | Product Functional Group |

| Methyl Ester | R-NH2, Heat | Amide |

| Methyl Ester | LiAlH4, then H2O | Primary Alcohol |

| Methyl Ester | 1. NaOH, H2O; 2. H3O+ | Carboxylic Acid |

| Methoxy Group | HBr or HI | Phenol |

Advanced Analytical Techniques for Characterization in Research

Chromatographic Separation and Purification Methods

Chromatography is a cornerstone of modern organic chemistry, enabling the separation, identification, and purification of individual components from a mixture. For a compound like Methyl 2,3-difluoro-4-methoxybenzoate, various chromatographic methods would be employed throughout its synthesis and analysis.

Flash column chromatography is a rapid and efficient purification technique that utilizes a stationary phase, typically silica gel (SiO₂), and a mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase. More polar compounds interact more strongly with the silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly.

For the purification of this compound, a solvent system would be chosen based on preliminary analysis by thin-layer chromatography. A typical mobile phase for a compound of this nature might consist of a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve the best separation between the desired product and any impurities.

Table 1: Illustrative Data for Flash Column Chromatography of a Substituted Methyl Benzoate (B1203000)

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient) |

| Elution Order | Less polar impurities > this compound > More polar impurities |

| Detection | UV light (254 nm) |

Note: This table is illustrative and represents a typical setup for a compound with similar functional groups.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times.

In the analysis of this compound, reversed-phase HPLC would likely be the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature that can be used for identification when compared to a reference standard. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Parameters for Analysis of an Aromatic Ester

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Compound-specific |

Note: The conditions in this table are representative and would require optimization for this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. hmdb.ca A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica gel. The plate is then placed in a developing chamber with a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample with it, separating the components based on their polarity.

For this compound, TLC would be used to quickly assess the reaction's completion and the effectiveness of a purification step. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification.

Table 3: Example TLC Analysis of a Reaction Mixture

| Component | Rf Value |

| Starting Material | 0.75 |

| This compound | 0.50 |

| Byproduct | 0.25 |

Note: Rf values are dependent on the specific TLC plate and mobile phase used and are for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the elemental composition of a pure organic compound. This method provides the percentage of carbon (C), hydrogen (H), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.

For this compound (C₉H₈F₂O₃), the theoretical elemental composition can be calculated based on its atomic constituents.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 53.47% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.00% |

| Fluorine | F | 19.00 | 2 | 38.00 | 18.80% |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.74% |

| Total | 202.17 | 100.00% |

An experimental result from an elemental analyzer that closely matches these theoretical percentages would provide strong confirmation of the successful synthesis and purification of this compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for the synthesis of fluorinated organic compounds is a significant area of current research. For Methyl 2,3-difluoro-4-methoxybenzoate, future research will likely focus on moving beyond traditional multi-step procedures to more sustainable and atom-economical approaches.

Current synthetic strategies often involve the esterification of the corresponding benzoic acid. Future research could explore one-pot syntheses or catalytic methods that reduce waste and energy consumption. The use of greener solvents and reagents will also be a key consideration. For instance, research into novel fluorination techniques that avoid harsh reagents would be highly beneficial.

A promising area of investigation is the use of continuous flow chemistry. This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound would represent a significant advancement.

| Synthetic Approach | Potential Advantages |

| One-pot Synthesis | Reduced workup steps, less solvent waste, higher overall yield. |

| Catalytic Methods | Lower energy consumption, higher atom economy, potential for asymmetric synthesis. |

| Greener Solvents/Reagents | Reduced environmental impact, improved safety profile. |

| Continuous Flow Chemistry | Enhanced reaction control, improved safety, scalability. |

In-depth Mechanistic Studies of Reactions and Transformation Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for its effective utilization in organic synthesis. The fluorine and methoxy (B1213986) substituents significantly influence the reactivity of the aromatic ring and the ester group.

Future research should focus on detailed mechanistic studies of key transformations, such as nucleophilic aromatic substitution (SNAr). The two fluorine atoms activate the ring for such reactions, but their positions relative to the methoxy and ester groups will dictate the regioselectivity of the substitution. Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will provide valuable insights into the operative mechanisms. It is known that many SNAr reactions, long assumed to be stepwise, can be concerted, and the specific mechanism can be influenced by the substrate structure. mdpi.comresearchgate.net

The hydrolysis of the ester group under various conditions also warrants further investigation. Understanding the electronic effects of the fluorine and methoxy groups on the stability and reactivity of the ester will enable more precise control over its cleavage and modification.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of molecules like this compound. Future research in this area will likely involve the use of advanced computational models to establish clear structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. nih.govnih.gov This information can help predict the most likely sites for electrophilic and nucleophilic attack. For instance, computational models can predict the regioselectivity of nucleophilic aromatic substitution by calculating the relative stabilities of possible reaction intermediates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another promising avenue of research. researchgate.netcolostate.edulibretexts.org By correlating the structural features of this compound and its derivatives with their observed chemical or biological activity, predictive models can be developed. restek.com These models can guide the design of new derivatives with enhanced properties for specific applications. The development of robust QSAR models requires a dataset of compounds with known activities, which highlights the importance of synthesizing and testing a variety of derivatives. colostate.edu

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of electronic properties, reaction mechanisms, and spectroscopic data. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for chemical reactivity and biological activity. researchgate.netcolostate.edulibretexts.orgrestek.com |

| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and interactions with other molecules. |

Exploration of New Chemical Transformations and Derivatizations

The unique structural features of this compound make it a versatile scaffold for the synthesis of a wide range of new compounds. Future research should focus on exploring novel chemical transformations and derivatizations to expand its synthetic utility.

One area of interest is the selective functionalization of the aromatic ring. While the fluorine atoms can be displaced via SNAr, other positions on the ring could potentially be targeted for functionalization through electrophilic aromatic substitution or directed ortho-metalation, although the electronic nature of the substituents will influence the feasibility of these reactions.

Derivatization of the ester group is another important research direction. Conversion of the ester to other functional groups, such as amides, hydrazides, or alcohols, would provide access to a diverse set of building blocks for medicinal chemistry and materials science. The development of novel derivatives could lead to compounds with interesting biological activities or material properties. The synthesis of novel fluorinated 1,5-benzothiazepine (B1259763) derivatives, for example, has shown promise for anticancer and antibacterial agents.

The creation of a library of derivatives based on the this compound core, followed by screening for various biological activities, could uncover new lead compounds for drug discovery.

Q & A

Q. Basic

- ¹H NMR : A singlet at δ 3.8–4.0 ppm (methoxy group), coupled doublets for aromatic protons (δ 6.5–7.5 ppm), and a methyl ester signal at δ 3.9 ppm .

- ¹³C NMR : Signals at ~165 ppm (ester carbonyl), 55–60 ppm (methoxy), and aromatic carbons split by fluorine coupling .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹ .

- MS : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 202.15 g/mol) .

What challenges arise in achieving regioselective fluorination during precursor synthesis, and how can they be addressed?

Advanced

Regioselective fluorination of the aromatic ring is complicated by competing electrophilic substitution pathways. Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) or transition-metal catalysts (e.g., Pd/Cu) can enhance selectivity . Computational modeling (DFT) predicts favorable sites for fluorination, reducing byproducts . Post-reaction analysis via HPLC or GC-MS identifies undesired isomers, guiding reagent optimization .

How can crystallographic data resolve contradictions in structural assignments for this compound?

Advanced

X-ray crystallography (e.g., using SHELX software) provides unambiguous confirmation of the substitution pattern and stereochemistry . For instance, discrepancies between NMR-derived assignments (e.g., fluorine positions) and crystallographic data can arise due to dynamic effects in solution. Refinement of unit cell parameters and comparison with known structures (e.g., related benzoates in ) validate the correct configuration .

What storage conditions are critical to prevent hydrolysis or degradation of this compound?

Basic

The compound is moisture-sensitive; store under inert gas (N₂/Ar) in airtight containers with desiccants (silica gel). Avoid prolonged exposure to light, which can degrade the ester group. Refrigeration (2–8°C) is recommended for long-term stability .

How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing fluorine atoms activate the carbonyl carbon toward nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) and transition-state modeling further refine reactivity predictions . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) corroborates computational findings .

What methodologies effectively analyze byproduct formation during synthesis?

Q. Advanced

- HPLC/GC-MS : Quantify impurities (e.g., unreacted acid or methyl ester isomers) using reverse-phase C18 columns or capillary GC .

- Tandem MS/MS : Identifies structural anomalies in byproducts (e.g., defluorinated species) .

- In situ IR spectroscopy : Monitors reaction progress in real-time, minimizing side reactions .

How can this compound be utilized as an intermediate in multi-step syntheses?

Advanced

The ester serves as a precursor for:

- Amide derivatives : React with amines (e.g., benzylamine) under basic conditions to yield bioactive analogs .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysis) introduces aryl/heteroaryl groups at the fluorine-free position .

- Deprotection : Hydrolysis with LiOH/THF generates the free acid for further functionalization .

What strategies mitigate conflicting data between spectroscopic and crystallographic analyses?

Q. Advanced

- Dynamic NMR : Resolves fluxional behavior (e.g., rotational barriers around the ester group) that may obscure NMR assignments .

- High-resolution crystallography : Resolves subtle structural features (e.g., bond-length alternations due to fluorine electronegativity) .

- Correlation with computational models : Overlay DFT-optimized structures with experimental data to validate assignments .

How does the electronic effect of fluorine substituents influence the compound’s reactivity in electrophilic aromatic substitution?

Advanced

The meta-directing nature of fluorine deactivates the ring, reducing reactivity toward electrophiles. However, the methoxy group (ortho/para-directing) competes, creating regioselective challenges. Hammett constants (σ values) predict substituent effects: the electron-withdrawing -F groups increase the reaction's activation energy, necessitating stronger electrophiles (e.g., NO₂⁺) or Lewis acid catalysts (e.g., AlCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.